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molecular formula C18H16N2O3 B8809026 1,3-Dibenzylbarbituric acid CAS No. 55427-33-3

1,3-Dibenzylbarbituric acid

Cat. No. B8809026
M. Wt: 308.3 g/mol
InChI Key: BUWBQFUUIDVFEL-UHFFFAOYSA-N
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Patent
US06498164B1

Procedure details

Heated was a mixture of N,N′-dibenzylurea 12.02 g (50.0 mmol) and malonic acid 5.20 g (50.0 mmol) in acetic anhydride 50.0 mL (530 mmol, 10.6 equivalents) at 70° C.-75° C. for 14 hours under a nitrogen atmosphere. Then, removed were the volatile materials under the reduced pressure and distributed the residue between layers of 2 M sodium hydroxide 250 mL and ether 200 mL. Separated was the alkaline aqueous layer and after washing with ether, neutralized with concentrated hydrochloric acid under cooling in ice-water bath (pH 2-3). Extracted was the neutrallized aqueous solution with chloroform, washed with water, and dried over sodium sulfate. Removal of the solvent under reduced pressure gave 1,3-dibenzylbarbituric acid 14.7 g as pale yellow crystalline powder (95.6% yield).
Quantity
12.02 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](O)(=[O:24])[CH2:20][C:21](O)=[O:22].C(OC(=O)C)(=O)C>>[CH2:1]([N:8]1[C:19](=[O:24])[CH2:20][C:21](=[O:22])[N:11]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]1=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)NCC1=CC=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
Then, removed
CUSTOM
Type
CUSTOM
Details
Separated
WASH
Type
WASH
Details
after washing with ether, neutralized with concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in ice-water bath (pH 2-3)
EXTRACTION
Type
EXTRACTION
Details
Extracted
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)N(C(=O)CC1=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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